N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine
Description
N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine is a heterocyclic compound featuring a thiazole core substituted with an ethyl group and a 3-methylphenyl moiety. The thiazole ring is linked to a pyridyl group at position 4 and an N-(2-phenylethyl)amine moiety. The compound’s design aligns with trends in medicinal chemistry where thiazole derivatives are optimized for improved pharmacokinetics and target binding .
Properties
CAS No. |
303163-01-1 |
|---|---|
Molecular Formula |
C25H25N3S |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)pyridin-2-amine |
InChI |
InChI=1S/C25H25N3S/c1-3-23-28-24(20-11-7-8-18(2)16-20)25(29-23)21-13-15-27-22(17-21)26-14-12-19-9-5-4-6-10-19/h4-11,13,15-17H,3,12,14H2,1-2H3,(H,26,27) |
InChI Key |
JTCRXCUZFFTNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NCCC3=CC=CC=C3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
-
- The thiazole moiety can be synthesized through cyclization reactions involving appropriate precursors such as α-bromo ketones and thioureas. This method allows for the introduction of substituents like the ethyl and methyl groups at specific positions on the thiazole ring.
-
- Pyridine derivatives can be synthesized via methods such as the Hantzsch reaction or by utilizing pyridine precursors that undergo nucleophilic substitution reactions.
-
- The final step involves coupling the thiazole and pyridine components with the phenylethylamine moiety. Common methods for amide bond formation include:
- Using Coupling Reagents : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH) are effective for facilitating this reaction under mild conditions.
- Direct Coupling : In some cases, direct coupling can be achieved using activated thioesters or acid chlorides in the presence of bases such as triethylamine (TEA).
- The final step involves coupling the thiazole and pyridine components with the phenylethylamine moiety. Common methods for amide bond formation include:
Detailed Reaction Conditions
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | α-bromo ketone + thiourea | Heat in solvent (e.g., ethanol) | Varies (typically 60-80%) |
| 2 | Pyridine precursor + alkyl halide | Reflux in DMF with base | Varies (typically 50-75%) |
| 3 | Thiazole + pyridine + phenylethylamine | DCC or TCFH coupling in DMF | Varies (typically 70-90%) |
Optimization Strategies
Research indicates that optimizing reaction conditions can significantly enhance yields:
Temperature Control : Maintaining optimal temperatures during cyclization can affect product purity and yield.
Solvent Selection : The choice of solvent can influence the solubility of reactants and intermediates, impacting overall reaction efficiency.
Additives : The inclusion of additives like DMAP (4-Dimethylaminopyridine) has been shown to improve yields in amide bond formation reactions by acting as a catalyst.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Pharmacological Applications
-
Anti-inflammatory Activity
- N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine has been identified as a potent inhibitor of p38 MAP kinase, an important target in the treatment of inflammatory diseases. In vitro studies have shown that it inhibits TNF-α production and Wnt/β-catenin signaling pathways, making it a candidate for anti-rheumatoid arthritis therapies .
- Cancer Research
- Neuroprotective Effects
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the thiazole and pyridine rings can significantly influence its potency and selectivity against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on thiazole ring | Enhanced anti-inflammatory activity |
| Alteration of pyridine position | Changes in kinase inhibition profile |
| Variation in phenylethyl group | Impact on bioavailability and efficacy |
Study 1: Anti-inflammatory Mechanism
In a study published by Miwatashi et al., this compound was shown to effectively reduce inflammation markers in rheumatoid arthritis models. The compound was administered orally, demonstrating favorable pharmacokinetics and minimal side effects .
Study 2: Cancer Cell Line Testing
Another significant study explored the effects of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis through modulation of the p38 MAPK pathway, highlighting its potential role as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s ability to interact with proteins and enzymes plays a crucial role in its biological activity. For instance, it may inhibit bacterial cell division by targeting key proteins involved in the process .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the compound with structurally or functionally related molecules, focusing on substituent effects, biological activity, and physicochemical properties.
TAK-715 (N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide)
- Structure : Shares the thiazole-pyridyl scaffold but replaces the N-(2-phenylethyl)amine with a benzamide group.
- Target : Potent inhibitor of p38 MAPK (IC₅₀ = 7 nM for p38α), with anti-TNF-α and anti-arthritic activity in vivo .
- Pharmacokinetics : Orally bioavailable (70% in rats) with a plasma half-life of 4.5 hours .
- Clinical Relevance : Advanced to preclinical studies for rheumatoid arthritis but discontinued due to competitive pipelines .
4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-1,3-thiazol-2-amine
- Structure : Features a thiazole ring with chloro, methoxy, and cyclopropyl substituents.
- Target : Likely kinase inhibitor (undisclosed target) based on structural similarity to other thiazole derivatives.
- Physicochemical Properties : Higher molecular weight (Mr = 401.52) and lipophilicity due to halogenated and propargyl groups, suggesting reduced solubility compared to the parent compound .
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Structure : Replaces the thiazole core with a 1,3,4-thiadiazole ring.
- Biological Activity : Demonstrates fungicidal and insecticidal properties, diverging from kinase-focused analogs .
4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine
- Structure : Integrates a pyrimidin-2-amine group and methylphenyl substitutions.
- Crystallography : Triclinic crystal system (space group P1) with a density of 1.324 Mg/m³, indicating compact packing and stability .
- Thermal Stability : Melting point of 455–458 K, higher than TAK-715 (likely due to extended aromaticity) .
Structural and Functional Analysis Table
Key Research Findings
- Substituent Impact :
- N-(2-phenylethyl)amine vs. Benzamide : The phenylethylamine group in the parent compound may enhance blood-brain barrier penetration compared to TAK-715’s benzamide, which prioritizes oral bioavailability .
- Halogenation : Chloro/methoxy groups (e.g., in ’s compound) improve target binding but reduce solubility, necessitating formulation optimization .
- Kinase Selectivity :
- Therapeutic Potential: Anti-inflammatory thiazoles like TAK-715 highlight the scaffold’s versatility, but toxicity profiles (e.g., CYP inhibition) remain a hurdle for clinical translation .
Biological Activity
N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine, also known as TAK-715, is a compound recognized for its significant biological activities, particularly in the context of inflammation and cancer. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C25H25N3S
- Molecular Weight: 447.6 g/mol
- CAS Number: 365429-07-8
TAK-715 primarily functions as a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial in mediating inflammatory responses and cellular stress responses. The compound exhibits an IC50 value of approximately 7.1 nM for p38 MAPKα, indicating high potency in inhibiting this kinase .
Inhibition of Inflammatory Pathways
TAK-715 has demonstrated efficacy in reducing tumor necrosis factor-alpha (TNF-α) levels, which plays a pivotal role in inflammatory diseases such as rheumatoid arthritis. By inhibiting p38 MAPK, TAK-715 effectively modulates inflammatory signaling pathways, leading to decreased production of pro-inflammatory cytokines.
Biological Activities
The biological activities of TAK-715 extend beyond anti-inflammatory effects. Below are key findings from various studies:
-
Anticancer Activity:
- TAK-715 has shown potential in inhibiting cancer cell proliferation through its action on p38 MAPK and related pathways. Research indicates that compounds with thiazole moieties often exhibit cytotoxic properties against various cancer cell lines .
- A study reported that analogs similar to TAK-715 displayed significant anticancer activities with IC50 values indicating effective inhibition of cell growth in human lung adenocarcinoma cells .
- Neuroprotective Effects:
- Anticonvulsant Properties:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits TNF-α production via p38 MAPK inhibition | Miwatashi et al., 2005 |
| Anticancer | Induces cytotoxicity in lung adenocarcinoma cells | Evren et al., 2019 |
| Neuroprotective | Protects neurons from oxidative stress | Various studies |
| Anticonvulsant | Demonstrates anticonvulsant activity in animal models | Various studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
